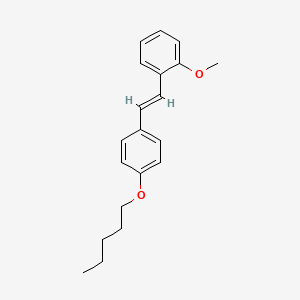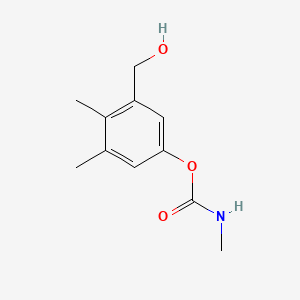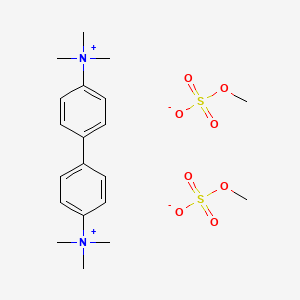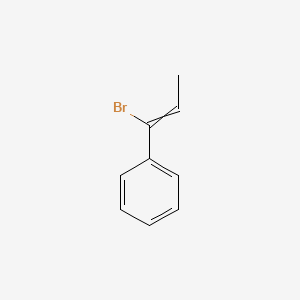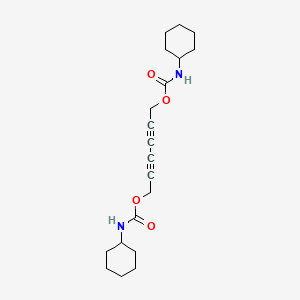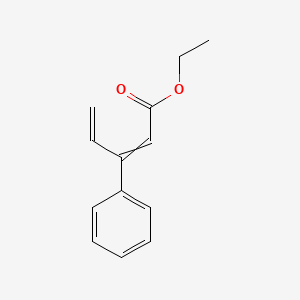
Ethyl 3-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H14O2. It is an ester derived from 3-phenylpenta-2,4-dienoic acid and ethanol. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in ethanol, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are widely used. These reactions involve the coupling of ethyl (E)- and (Z)-β-bromoacrylates with phenylboronic acid under controlled conditions to produce the desired ester with high stereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpenta-2,4-dienoic acid.
Reduction: Formation of 3-phenylpentanol.
Substitution: Formation of various substituted dienes depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-phenylpenta-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ethyl 3-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but with the phenyl group at a different position.
Ethyl 2-cyano-3-phenylacrylate: Contains a cyano group instead of a diene structure.
Ethyl (2E,4Z)-deca-2,4-dienoate:
Uniqueness
Ethyl 3-phenylpenta-2,4-dienoate is unique due to its specific conjugated diene structure, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propriétés
Numéro CAS |
34260-86-1 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
ethyl 3-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H14O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-10H,1,4H2,2H3 |
Clé InChI |
YXKDCLZQAKMBHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)

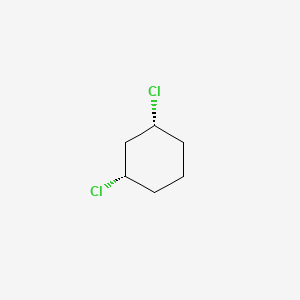
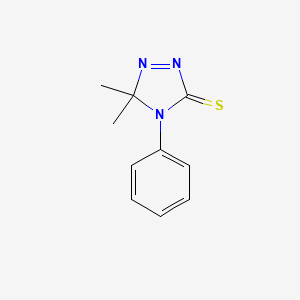
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
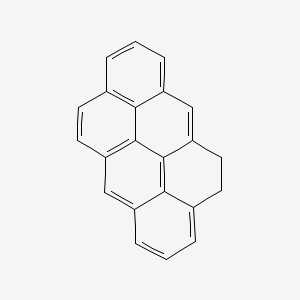
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
